肯多霉素

描述

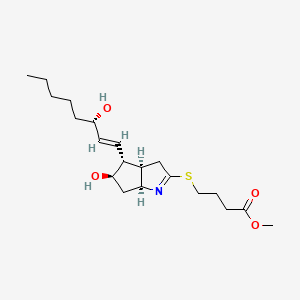

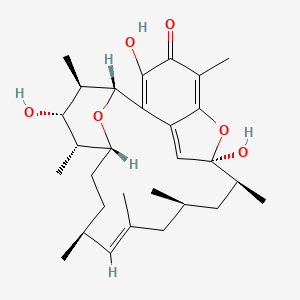

Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .

Synthesis Analysis

Kendomycin has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of kendomycin was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of kendomycin is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .Molecular Structure Analysis

Kendomycin has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new kendomycin derivative, kendomycin E, was elucidated using NMR spectroscopy .Chemical Reactions Analysis

The synthesis of kendomycin involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .Physical And Chemical Properties Analysis

Kendomycin has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .科学研究应用

抗菌活性

肯多霉素是一种新型的多聚酮化合物,对革兰氏阴性和革兰氏阳性细菌均表现出强烈的抗菌活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) . 它具有独特的醌甲基安萨结构和多种生物学特性 .

抑菌作用

肯多霉素的抗菌活性是抑菌性的,而不是杀菌性的 . 它在低浓度下抑制 MRSA 菌株 COL 的生长 .

对中央代谢途径的影响

对肯多霉素处理细胞的蛋白质组学分析和基因转录谱分析表明,该化合物影响了参与中央代谢途径的众多蛋白质和基因的调控,例如三羧酸循环 (TCA) 和糖异生作用 .

对细胞壁生物合成和细胞分裂的影响

肯多霉素影响细胞壁的生物合成和细胞分裂 . 电子显微镜显示,肯多霉素强烈影响了细胞分裂过程中的隔膜形成 .

对荚膜产生的影响

肯多霉素还影响荚膜的产生 . 这可能影响某些细菌的毒力。

在细胞应激反应中的作用

肯多霉素在细胞应激反应中起作用 . 它影响了参与此过程的蛋白质的调控,例如 ClpB、ClpC、ClpP、GroEL、DnaK 和 GrpE .

对氧化应激的影响

肯多霉素影响了参与氧化应激的蛋白质的调控,例如 AhpC 和 KatA . 这可能影响细菌在压力条件下的存活。

在癌症研究中的潜在应用

由疣孢菌属 sp. SCSIO 07399 生产的肯多霉素 B-D 具有中等程度的肿瘤细胞毒性 . 这表明肯多霉素在癌症研究中的潜在应用。

作用机制

Kendomycin is a novel polyketide with a unique quinone methide ansa structure and various biological properties . It exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Despite its potential in several therapeutic areas, the mechanism of action of Kendomycin is complex and multifaceted.

Target of Action

Kendomycin primarily targets the bacterial ribosome, specifically the 50S subunit . It inhibits protein synthesis by disrupting the elongation phase of translation . Kendomycin also affects the regulation of numerous proteins and genes involved in central metabolic pathways .

Mode of Action

Kendomycin interacts with its targets in a way that inhibits their function. It binds to the bacterial ribosome and disrupts the elongation phase of translation, leading to the inhibition of bacterial growth . Kendomycin also induces cellular responses indicative of cation stress, comparable to the effects of established iron chelators .

Biochemical Pathways

Kendomycin affects several central metabolic pathways. Proteomic analysis and gene transcription profiling of kendomycin-treated cells indicate that this compound affects the regulation of proteins and genes involved in the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB), cell wall biosynthesis and cell division (FtsA, FtsZ, and MurAA), capsule production (Cap5A and Cap5C), bacterial programmed cell death (LrgA and CidA), the cellular stress response (ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (AhpC and KatA) .

Result of Action

Kendomycin’s action results in a range of molecular and cellular effects. Electron microscopy reveals that kendomycin strongly affects septum formation during cell division . Most kendomycin-treated cells display incomplete septa with abnormal morphology . Kendomycin might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Action Environment

It is known that the addition of excess iron and copper attenuates kendomycin cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that environmental factors such as the presence of certain ions can influence the compound’s action.

安全和危害

Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

未来方向

New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of kendomycin .

生化分析

Biochemical Properties

Kendomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Kendomycin affects the regulation of numerous proteins and genes involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB) .

Cellular Effects

Kendomycin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Kendomycin inhibits the growth of the MRSA strain COL at a low concentration .

Molecular Mechanism

Kendomycin exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, causes enzyme inhibition or activation, and induces changes in gene expression . Kendomycin might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Metabolic Pathways

Kendomycin is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels

属性

IUPAC Name |

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043890 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183202-73-5 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)